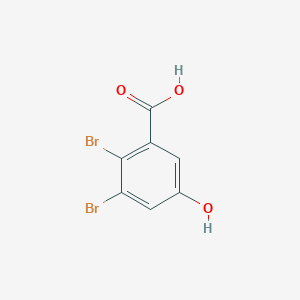

2,3-Dibromo-5-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAUYQHYGDZXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092186-55-3 | |

| Record name | 2,3-dibromo-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dibromo 5 Hydroxybenzoic Acid Derivatives

Direct Halogenation Strategies

Direct halogenation, specifically bromination, of a suitable precursor is a primary method for synthesizing brominated hydroxybenzoic acids. This approach involves the electrophilic aromatic substitution of a hydroxybenzoic acid derivative. msu.edulibretexts.org

Regioselective Bromination of Hydroxybenzoic Acid Precursors

The key to a successful direct synthesis of 2,3-dibromo-5-hydroxybenzoic acid lies in the regioselective bromination of a 5-hydroxybenzoic acid precursor. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. youtube.com In the case of 5-hydroxybenzoic acid, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to it (position 4) are activated. The position meta to the carboxylic acid group (position 3) is also where substitution is directed. The interplay of these directing effects influences the final product distribution.

Studies on the bromination of p-hydroxybenzoic acid have shown that the reaction can lead to monobromination, dibromination, and even bromodecarboxylation, depending on the reaction conditions. datapdf.com For instance, the bromination of p-hydroxybenzoic acid in aqueous solution can yield 3-bromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid. datapdf.com In the synthesis of this compound, starting with 5-hydroxybenzoic acid, the hydroxyl group would direct bromination to the 2, 4, and 6 positions, while the carboxyl group directs to the 3-position. The combined activation from the hydroxyl group and the directing effect of the carboxyl group can favor the formation of the desired 2,3-dibromo isomer.

Optimization of Reaction Conditions for Dibromination Yields

Achieving a high yield of the desired dibrominated product requires careful optimization of reaction conditions. Factors such as the choice of brominating agent, solvent, temperature, and reaction time are critical.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromohydantoin. google.com The reactivity of these reagents can be modulated by the choice of solvent. For example, a patent for the synthesis of 2-bromo-5-methoxybenzoic acid describes the use of N-bromosuccinimide or dibromohydantoin in dichloromethane (B109758) or chloroform (B151607) in the presence of concentrated sulfuric acid. google.com

The table below outlines various conditions that can be optimized for the bromination of aromatic acids, drawn from related syntheses.

| Parameter | Condition | Rationale |

| Brominating Agent | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), Dibromohydantoin | Varying reactivity and selectivity. |

| Solvent | Dichloromethane, Chloroform, Acetic Acid, Water | Influences solubility of reagents and reaction intermediates. |

| Catalyst | Ferric Bromide (FeBr₃), Sulfuric Acid (H₂SO₄) | Increases the electrophilicity of the brominating agent. libretexts.org |

| Temperature | 25-30°C to reflux | Controls the rate of reaction and can influence selectivity. |

| Reaction Time | Varies (e.g., 3 hours) | Monitored to ensure completion of the reaction and minimize side products. google.com |

This table presents a generalized overview of reaction parameters that can be adjusted to optimize the yield of dibromination, based on analogous chemical transformations.

Catalytic Approaches in Electrophilic Aromatic Substitution for Bromination

Lewis acids like ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used as catalysts in electrophilic aromatic bromination. quizlet.comlibretexts.org The catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺), which is necessary to overcome the aromaticity of the benzene (B151609) ring. libretexts.orgpressbooks.pub The mechanism involves the formation of a sigma complex (also known as an arenium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

Acid-catalyzed bromination using reagents like potassium bromate (B103136) in aqueous acetic acid in the presence of a strong acid like sulfuric acid has also been reported for aromatic compounds. oup.comcapes.gov.br This method generates the active brominating species in situ. The reaction is accelerated by the acid, and the rate can be influenced by the concentration of the acid. oup.com

Multi-step Synthetic Routes

When direct bromination does not provide the desired regioselectivity or yield, multi-step synthetic routes offer greater control over the final product. These routes often involve the strategic introduction of functional groups and the use of protecting groups. organic-chemistry.orgwikipedia.org

Introduction of Hydroxyl and Carboxyl Groups onto Brominated Aromatic Scaffolds

An alternative to direct bromination is to start with a pre-brominated aromatic compound and then introduce the hydroxyl and carboxyl groups. For example, one could start with a dibromobenzene derivative and introduce the necessary functional groups.

The introduction of a carboxyl group can be achieved through various methods, including:

Grignard Reaction: Formation of a Grignard reagent from a brominated aromatic compound followed by reaction with carbon dioxide. youtube.com

Oxidation of an Alkyl Group: Oxidation of a methyl or other alkyl group on the aromatic ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com

The introduction of a hydroxyl group can be accomplished through:

Nucleophilic Aromatic Substitution: This is generally difficult on unactivated aromatic rings but can be feasible with appropriately substituted starting materials.

Diazotization of an Amino Group: An amino group can be introduced and then converted to a hydroxyl group via a diazonium salt intermediate.

Fusion with Alkali Hydroxides: A classic method for synthesizing phenols from sulfonic acids or halogenated aromatics involves fusion with sodium or potassium hydroxide (B78521) at high temperatures. orgsyn.org

Functional Group Interconversions and Protecting Group Strategies

Multi-step syntheses often rely on functional group interconversions (FGI) and the use of protecting groups to ensure that specific functional groups react in the desired sequence. ub.eduimperial.ac.uk

Protecting Groups: In the synthesis of this compound, it might be necessary to protect the hydroxyl or carboxyl group to prevent unwanted side reactions during bromination or other synthetic steps. organic-chemistry.org

Hydroxyl Group Protection: The hydroxyl group can be protected as an ether (e.g., methyl ether) or an ester. The protecting group must be stable to the conditions of the subsequent reactions and be selectively removable. uchicago.edu

Carboxyl Group Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester). organic-chemistry.org This prevents the acidic proton from interfering with reactions and deactivates the ring less strongly than the free carboxylic acid.

Functional Group Interconversions: FGI is the process of converting one functional group into another. imperial.ac.uk For example, a nitro group can be introduced onto the aromatic ring, reduced to an amine, which is then diazotized and converted to a hydroxyl group. msu.edu

The strategic use of protecting groups and FGI allows for the construction of complex molecules like this compound with high precision. An "orthogonal protecting group strategy" allows for the selective removal of one protecting group in the presence of others, providing a high degree of control in a multi-step synthesis. organic-chemistry.orgwikipedia.org

Industrial Production Considerations for Analogous Compounds

The industrial-scale production of hydroxybenzoic acids, such as the analogous p-hydroxybenzoic acid, commonly employs the Kolbe-Schmitt reaction. google.comgoogle.com This process involves the carboxylation of an alkali metal phenolate (B1203915) (like dry potassium phenate) with carbon dioxide at elevated temperatures (e.g., 200°C) and pressures. google.comgoogle.com

Several key factors must be managed for efficient industrial production:

Reaction Medium : The reaction can be carried out in a solid-gas phase or in a liquid phase using a high-boiling inert medium or solvent. google.comgoogle.com The choice of medium can influence reaction yield and selectivity.

Purity of Reactants : The process starts with a phenol (B47542) compound and an alkaline metal compound, which are dehydrated to form the phenate salt. google.com The purity of these starting materials is crucial to minimize byproduct formation.

Byproduct Formation : A significant challenge in the Kolbe-Schmitt synthesis is the formation of impurities that can discolor the final product. google.com For example, in the synthesis of p-hydroxybenzoic acid, isomers and other byproducts are often formed. learncbse.in

Post-Reaction Processing : After the primary reaction, the resulting alkaline metal salt of the hydroxybenzoic acid is typically dissolved in water. The product is then precipitated by adding an acid. google.com This crude product requires further purification to be suitable for applications in pharmaceuticals or as a raw material for polymers. google.comgoogle.com

Purification and Isolation Techniques in Synthetic Protocols

Following synthesis, a multi-step purification process is essential to isolate the target compound from unreacted starting materials, catalysts, and byproducts. This typically involves a combination of recrystallization and chromatographic methods.

In the synthesis of analogous compounds like p-hydroxybenzoic acid, purification can begin even before precipitation. The aqueous solution of the potassium salt may be adjusted to a specific pH (e.g., 5 to 6) to precipitate and filter out tarry materials. google.com The filtrate can then be treated with clarifying agents like activated carbon and reducing agents such as zinc dust and sodium bisulfite before final acidification to precipitate the pure acid. google.com

Recrystallization Methodologies

Recrystallization is a fundamental technique for purifying solid crystalline compounds like this compound. The principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. youtube.com Carboxylic acids are generally good candidates for recrystallization. illinois.edurochester.edu

The process involves several key steps:

Solvent Selection : The ideal solvent should dissolve the compound well when hot but poorly when cold. For analogous compounds like 2-bromo-5-methoxybenzoic acid, alcohols such as ethanol (B145695) and methanol (B129727) have been successfully used. google.com Water is also a common solvent for recrystallizing benzoic acid. youtube.com Sometimes, solvent mixtures, like ethanol/water, are employed to achieve the desired solubility profile. rochester.edu

Dissolution : The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. youtube.com

Hot Filtration : If insoluble impurities are present, the hot solution is filtered to remove them. youtube.com

Crystallization : The hot, clear filtrate is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. youtube.com

Isolation and Drying : The formed crystals are separated from the cold solvent (mother liquor) by filtration. They are then washed with a small amount of cold solvent and dried. youtube.com

The choice of solvent can significantly impact the crystal morphology, yielding forms from needles to platelets. researchgate.net

Table 1: Common Recrystallization Solvents for Aromatic Carboxylic Acids

| Functional Group | Crystallization Potential | Recommended Solvents |

|---|---|---|

| Carboxylic Acid | High | Ethanol, Methanol, Water. rochester.edu |

| Carboxylic Acid Salt | High (depends on counter-ion) | Varies based on the specific salt. rochester.edu |

Chromatographic Separation Techniques

Chromatography is an indispensable tool for both monitoring the progress of a reaction and for purifying the final product.

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of a reaction to determine when the starting materials have been consumed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of benzoic acid derivatives. nih.govresearchgate.net Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture. sigmaaldrich.com

Key parameters for HPLC separation include:

Column : Ascentis® C18 columns are frequently used for separating benzoic acid derivatives. sigmaaldrich.com

Mobile Phase : A mixture of an aqueous component (often with a modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol is typical. sigmaaldrich.comcolumbia.edu The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. zodiaclifesciences.com

Detector : UV detectors are commonly used, as the aromatic rings of benzoic acid derivatives absorb UV light at specific wavelengths (e.g., 220 nm or 254 nm). sigmaaldrich.comcolumbia.edu

pH Control : The pH of the mobile phase is a critical variable, as it affects the ionization state of the carboxylic acid and phenolic hydroxyl groups, which in turn influences their retention time on the column. columbia.edu

Table 2: Example HPLC Conditions for Benzoic Acid Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Ascentis® C18, 5 µm particle size, 15 cm x 4.6 mm | sigmaaldrich.com |

| Mobile Phase | 70% 10mM TFA in water : 30% 10mM TFA in acetonitrile | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.com |

| Detection | UV at 220 nm | sigmaaldrich.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-5-methoxybenzoic acid |

| 3,5-dihalo-4-hydroxybenzoate |

| 4-methyl-benzenesulfonyl isocyanate |

| Acetonitrile |

| Benzoic acid |

| Carbon dioxide |

| Dichloromethane |

| Ethanol |

| Hydrazine hydrate |

| m-methoxybenzoic acid |

| Methanol |

| N-bromosuccinimide |

| p-hydroxybenzoic acid |

| Phenol |

| Potassium phenate |

| Sodium bisulfite |

| Trifluoroacetic acid (TFA) |

Chemical Reactivity and Transformation Studies of 2,3 Dibromo 5 Hydroxybenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,3-Dibromo-5-hydroxybenzoic acid is substituted with both activating and deactivating groups, leading to complex reactivity patterns in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid and bromine atoms are deactivating groups. quora.commsu.edu The carboxyl group directs incoming electrophiles to the meta position. quora.comyoutube.comnumberanalytics.com

Reactivity at Bromine Substitution Sites

The bromine atoms on the aromatic ring are generally stable but can be substituted under specific reaction conditions, such as nucleophilic aromatic substitution or through organometallic intermediates. Due to the electron-withdrawing nature of the bromine atoms, the carbon atoms to which they are attached are electron-deficient and can be susceptible to nucleophilic attack, although this typically requires harsh reaction conditions or the presence of strongly activating groups.

In a study on the hydrolysis of 2-bromo-4,5-dialkoxybenzoic acid to 4,5-dialkoxy-2-hydroxybenzoic acid, the bromine atom is replaced by a hydroxyl group in the presence of a copper compound and an amine. google.com This suggests that the bromine atoms in this compound could potentially be substituted under similar conditions.

Reactivity at Hydroxyl and Carboxyl Functional Groups

The hydroxyl and carboxyl groups significantly influence the reactivity of the aromatic ring towards electrophilic substitution. The hydroxyl group, being a strong activating group, increases the electron density of the ring, particularly at the ortho and para positions. msu.edu In this compound, the position para to the hydroxyl group is occupied by a bromine atom, and one ortho position is also substituted with bromine. The remaining ortho position (C6) and the meta position (C4) are potential sites for electrophilic attack.

The carboxyl group is a deactivating group and directs incoming electrophiles to the meta position. quora.comyoutube.comnumberanalytics.com Therefore, for an electrophilic substitution reaction on this compound, the directing effects of the hydroxyl and carboxyl groups are opposing. The powerful activating effect of the hydroxyl group would likely dominate, directing substitution to the available ortho position (C6).

Studies on the bromination of p-hydroxybenzoic acid and its derivatives have shown that the hydroxyl group dictates the position of further substitution. acs.orgacs.org For instance, the bromination of p-hydroxybenzoic acid in aqueous solution leads to substitution at the positions ortho to the hydroxyl group. acs.orgacs.org Similarly, the bromination of salicylic (B10762653) acid (2-hydroxybenzoic acid) with bromine water results in the substitution of bromine at the available ortho and para positions relative to the hydroxyl group, and can even lead to the replacement of the carboxylic acid group. youtube.comyoutube.com

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo typical reactions such as esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. iajpr.com4college.co.ukuhamka.ac.id The presence of two bromine atoms ortho and meta to the carboxylic acid group may introduce steric hindrance, potentially slowing down the reaction rate compared to unsubstituted benzoic acid. google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| p-Hydroxybenzoic acid | Glucose | γ-Al2O3/SO4 | p-Hydroxybenzoyl glucose esters | uhamka.ac.id |

| 2-Hydroxybenzoic acid | Methanol (B129727) | Concentrated strong acid | Methyl-2-hydroxybenzoate | 4college.co.uk |

| 3,5-Dihalogeno-4-hydroxybenzoic acid methyl esters | - | - | Further derivatives | researchgate.net |

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires a coupling agent, such as a carbodiimide, to activate the carboxylic acid. jmb.or.krorganic-chemistry.orggoogle.comrasayanjournal.co.in Similar to esterification, the steric hindrance from the adjacent bromine atom could affect the reaction conditions required for efficient amidation.

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product | Reference |

| 4-Hydroxybenzoic acid | Tyramine (B21549) | CoA ligase (hbad) and acetyltransferase (CaSHT) in E. coli | 4-Hydroxybenzoyl tyramine (4-HBT) | jmb.or.kr |

| 2-Hydroxybenzoic acid | Tyramine | CoA ligase (hbad) and acetyltransferase (CaSHT) in E. coli | 2-Hydroxybenzoyl tyramine (2-HBT) | jmb.or.kr |

| 3-Hydroxybenzoic acid | Various alkyl halides | K2CO3 / Acetone / Reflux | 3-Alkoxy methyl benzoate (B1203000) derivatives | rasayanjournal.co.in |

Derivatization Strategies for Structural Modification

The presence of multiple functional groups on this compound allows for a variety of derivatization strategies to synthesize novel compounds with potentially interesting biological or material properties.

Targeted Functionalization for Novel Compound Synthesis

Targeted functionalization can be achieved by selectively reacting one of the functional groups. For example, the hydroxyl group can be alkylated or acylated to form ethers or esters, respectively. The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides.

A study on the synthesis of derivatives from 3,5-dihalogeno-4-hydroxybenzoic acid esters demonstrates the potential for derivatization. The hydroxyl group was reacted with 4-methylbenzenesulfonyl isocyanate, and the ester was converted to a hydrazide, which was then used to form various heterocyclic compounds. researchgate.net This highlights the possibility of using this compound as a scaffold for creating a library of new compounds.

Exploration of Reaction Pathways Leading to Substituted Derivatives

The exploration of reaction pathways can lead to a diverse range of substituted derivatives. For instance, the bromine atoms could potentially be displaced through nucleophilic aromatic substitution, as seen in the synthesis of 4,5-dialkoxy-2-hydroxybenzoic acid from its 2-bromo precursor. google.com Furthermore, the bromine atoms can facilitate cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds.

The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involved a multi-step pathway including nitration, esterification, reduction, diazotization, and hydrolysis, showcasing the complexity of synthesizing highly substituted benzoic acids. semanticscholar.org Similar strategies could be envisioned for the synthesis of derivatives from this compound.

Reaction Kinetics and Mechanistic Investigations

In general, the reactions of substituted benzoic acids can proceed through several mechanistic pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the carboxylic acid moiety. For this compound, the high degree of substitution on the benzene (B151609) ring presents significant steric hindrance, which would likely influence the rates of reactions at the aromatic core.

Dehalogenation, the removal of a halogen atom from a molecule, is a critical transformation for many halogenated aromatic compounds. For this compound, several dehalogenation pathways can be postulated, although specific studies are lacking.

One common method for the dehalogenation of aryl halides is reductive dehalogenation . This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source) or treatment with active metals. The reaction mechanism typically involves the oxidative addition of the aryl halide to a low-valent metal center, followed by protonolysis or another reductive step to cleave the carbon-halogen bond.

Another potential pathway is hydrodehalogenation , which can sometimes be initiated under thermal or photochemical conditions, often in the presence of a hydrogen donor.

In biological systems, microbial dehalogenases are known to catalyze the cleavage of carbon-halogen bonds. acs.org These enzymatic reactions can proceed via reductive, oxidative, or hydrolytic mechanisms. acs.org While not a direct chemical transformation study, the biodegradation of other brominated benzoic acids has been observed, suggesting that such pathways could be relevant for this compound in specific environments. nih.gov

The rate and regioselectivity of reactions involving the aromatic ring of this compound are controlled by the combined electronic effects of the bromo, hydroxyl, and carboxyl substituents. These effects can be categorized as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate), and they also direct incoming electrophiles to specific positions on the ring.

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and is ortho, para-directing. This is due to its strong +M (mesomeric) effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and is meta-directing. Its strong -I and -M effects withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

In this compound, these groups exert a combined influence. The powerful activating effect of the hydroxyl group is in opposition to the deactivating effects of the two bromine atoms and the carboxylic acid. The positions of the substituents are also crucial. The hydroxyl group at C5 would strongly activate the ortho positions (C4 and C6) and the para position (C2). However, these positions are either already substituted (C2) or sterically hindered. The directing effects of the substituents are summarized in the table below.

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | C5 | +M, -I | Activating | ortho, para |

| -Br | C2 | -I, +M | Deactivating | ortho, para |

| -Br | C3 | -I, +M | Deactivating | ortho, para |

| -COOH | C1 | -M, -I | Deactivating | meta |

Advanced Spectroscopic and Structural Characterization of 2,3 Dibromo 5 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3-Dibromo-5-hydroxybenzoic acid, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are invaluable for assigning the precise location of the bromine, hydroxyl, and carboxylic acid functional groups on the benzene (B151609) ring.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two aromatic protons and the protons of the hydroxyl and carboxylic acid groups. The substitution pattern on the benzene ring—with two bromine atoms at positions 2 and 3, and a hydroxyl group at position 5—leaves two aromatic protons at positions 4 and 6.

Due to the deshielding effect of the electronegative bromine and oxygen atoms, the aromatic protons are expected to resonate in the downfield region of the spectrum. The proton at position 6 (H-6) is ortho to the hydroxyl group and meta to a bromine atom, while the proton at position 4 (H-4) is ortho to a bromine atom and meta to both the hydroxyl and carboxylic acid groups. This difference in the electronic environment would result in distinct chemical shifts. The protons of the carboxylic acid and hydroxyl groups are exchangeable and would typically appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.50 - 7.70 | d |

| H-6 | 7.10 - 7.30 | d |

| -OH | 9.0 - 11.0 | br s |

| -COOH | 12.0 - 14.0 | br s |

Note: Predicted values are based on the analysis of similar substituted benzoic acids. The coupling constant (J) between H-4 and H-6 would likely be in the range of 2-3 Hz, characteristic of meta-coupling.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the bromine atoms (C-2 and C-3) are expected to be shifted to a higher field (lower ppm value) compared to unsubstituted carbons due to the heavy atom effect of bromine. Conversely, the carbon attached to the hydroxyl group (C-5) and the carboxylic acid group (C-1) would be deshielded and appear at lower fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125 - 130 |

| C-2 | 115 - 120 |

| C-3 | 110 - 115 |

| C-4 | 120 - 125 |

| C-5 | 150 - 155 |

| C-6 | 118 - 123 |

| -COOH | 165 - 170 |

Note: These are predicted values based on additive models and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound (C₇H₄Br₂O₃). The theoretical exact mass can be calculated, and a high-resolution mass spectrometer can measure the experimental mass with high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. PubChem provides a predicted monoisotopic mass of 293.85272 Da for this compound uni.lu.

LC-MS Derivatization Strategies for Isomer Differentiation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying isomers. The various isomers of dibromohydroxybenzoic acid will likely have different retention times on a suitable chromatography column due to subtle differences in their polarity and interaction with the stationary phase.

In cases where isomers co-elute or have very similar retention times, derivatization strategies can be employed to enhance their separation and provide unique mass spectrometric fragmentation patterns for differentiation. For hydroxybenzoic acids, derivatization of the hydroxyl and/or carboxylic acid groups can alter their chromatographic behavior and lead to more informative mass spectra. While specific derivatization strategies for this compound are not documented, general methods for derivatizing phenolic and carboxylic acids, such as methylation or silylation, could be applied. These modifications would result in derivatives with different molecular weights and fragmentation pathways, aiding in the confident identification of each isomer. Studies on other hydroxybenzoic acids have shown that such derivatization can be effective for isomer separation in LC-MS analysis.

The fragmentation of underivatized this compound in the mass spectrometer would be expected to follow predictable pathways for aromatic carboxylic acids. Common fragmentation would likely involve the loss of water (H₂O) from the molecular ion, followed by the loss of carbon monoxide (CO) and the carboxyl group (COOH). The presence of two bromine atoms would be evident in the isotopic patterns of the fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-bromine (C-Br) functional groups, as well as the aromatic ring.

The -OH stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The carboxylic acid O-H stretch is also very broad and is found in the 2500-3300 cm⁻¹ range. The C=O stretching of the carboxylic acid is a strong, sharp band usually observed between 1680 and 1710 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Medium |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Phenol/Carboxylic Acid) | 1200 - 1300 | Medium |

| C-Br Stretch | < 800 | Medium to Strong |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The molecular structure of this compound was determined through single-crystal X-ray diffraction, providing a comprehensive view of its atomic arrangement and bonding.

The analysis of a suitable single crystal of this compound yielded precise crystallographic data. The compound, with the chemical formula C₇H₄Br₂O₃, crystallizes in the monoclinic system. nih.gov The space group was identified as C2/c, which is a centrosymmetric space group. nih.gov The unit cell dimensions were determined to be a = 10.770(3) Å, b = 11.082(3) Å, and c = 14.879(4) Å, with a β angle of 105.606(3)°. nih.gov The volume of the unit cell is 1710.4(8) ų, and with Z=8, the calculated density is 2.298 Mg m⁻³. nih.gov These parameters provide a fundamental fingerprint of the crystalline solid.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₄Br₂O₃ | nih.gov |

| Formula Weight | 295.92 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| a (Å) | 10.770 (3) | nih.gov |

| b (Å) | 11.082 (3) | nih.gov |

| c (Å) | 14.879 (4) | nih.gov |

| β (°) | 105.606 (3) | nih.gov |

| Volume (ų) | 1710.4 (8) | nih.gov |

| Z | 8 | nih.gov |

| Temperature (K) | 293 (2) | nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |

| Calculated Density (Mg m⁻³) | 2.298 | nih.gov |

The crystal packing of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. nih.govnih.gov A notable feature is the formation of hydrogen-bonded dimers. nih.gov This occurs through O—H···O interactions between the carboxylic acid groups of adjacent molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 2,3 Dibromo 5 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable for understanding the intrinsic properties of molecules. For 2,3-dibromo-5-hydroxybenzoic acid, these calculations can elucidate the influence of the bromo and hydroxyl substituents on the geometry and electronic distribution of the benzoic acid backbone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust method for predicting the ground-state geometry and energy of molecules. For this compound, a DFT approach, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable conformation. researchgate.netrsc.org The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The presence of the hydroxyl group at the 5-position and the two bromine atoms at the 2- and 3-positions introduces steric and electronic effects that influence the planarity of the molecule. The carboxylic acid group may be twisted out of the plane of the benzene (B151609) ring. researchgate.net An intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group is not expected due to their relative positions. However, intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, is a characteristic feature of benzoic acids in the solid state and in non-polar solvents. researchgate.netacs.org

Table 1: Predicted Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | 1.39 - 1.41 Å |

| C-Br bond lengths | ~1.90 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-C (carboxyl) bond length | ~1.49 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.35 Å |

| Dihedral angle (ring-COOH) | 5-15° |

Note: These values are hypothetical and based on typical values for substituted benzoic acids.

Molecular Orbital Analysis and Charge Distribution

The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial atomic charges, providing insight into the charge distribution within the molecule. psu.edu The oxygen atoms of the hydroxyl and carboxyl groups are expected to have significant negative charges, while the hydrogen atoms of these groups and the carbon atom of the carbonyl group will carry positive charges. The bromine atoms will also exhibit a negative partial charge due to their high electronegativity. This charge distribution is critical for understanding intermolecular interactions and reactivity.

Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable information for the identification and characterization of this compound.

Computational NMR and IR Spectral Simulations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed using DFT methods. researchgate.netacs.org

For the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromine and carboxyl groups would deshield the aromatic protons, shifting their signals downfield, while the electron-donating hydroxyl group would cause an upfield shift. The predicted chemical shifts for the two remaining aromatic protons would be distinct. docbrown.inforsc.org The protons of the hydroxyl and carboxylic acid groups are expected to be highly deshielded and may exhibit broad signals due to hydrogen bonding and chemical exchange. docbrown.info

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon atoms attached to the electronegative bromine and oxygen atoms would be significantly deshielded. rsc.org

The simulated IR spectrum would show characteristic vibrational frequencies. The O-H stretching vibration of the carboxylic acid dimer is expected to appear as a broad band in the 2500-3300 cm⁻¹ region. researchgate.net The C=O stretching of the carboxylic acid would be a strong band around 1700 cm⁻¹. researchgate.net The O-H stretching of the phenolic hydroxyl group would be observed around 3600 cm⁻¹ in the absence of strong hydrogen bonding. nih.gov The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy | Feature | Predicted Range |

| ¹H NMR | Aromatic CH | 7.5 - 8.5 ppm |

| Carboxyl OH | 10 - 13 ppm | |

| Phenolic OH | 5 - 7 ppm | |

| ¹³C NMR | Aromatic C | 110 - 140 ppm |

| Carboxyl C=O | 165 - 175 ppm | |

| IR | O-H stretch (COOH dimer) | 2500 - 3300 cm⁻¹ (broad) |

| C=O stretch (COOH) | 1680 - 1720 cm⁻¹ | |

| O-H stretch (Phenol) | ~3600 cm⁻¹ |

Note: These are hypothetical predictions based on known substituent effects.

UV-Vis Spectroscopy Theoretical Predictions

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of organic molecules. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic system. The positions and intensities of these absorption bands are influenced by the substituents. Both the hydroxyl and bromo substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. researchgate.netresearchgate.net The exact wavelengths of maximum absorption (λmax) would depend on the solvent polarity.

Investigation of Proton Exchange Dynamics and Acidity (pKa)

The acidity of this compound, quantified by its pKa value, is a critical parameter. Computational methods can provide reliable predictions of pKa. researchgate.net

The acidity of the phenolic hydroxyl group will also be affected by the other substituents. The electron-withdrawing carboxyl and bromo groups will increase the acidity of the phenolic proton compared to phenol (B47542) itself.

Theoretical pKa calculations often involve computing the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model to account for the effect of the solvent. psu.edu Based on the strong electron-withdrawing nature of the two bromine atoms, the pKa of the carboxylic acid group in this compound is predicted to be significantly lower than that of benzoic acid.

Conformational Analysis and Stability Studies

Detailed conformational analysis and stability studies for this compound are not documented in the surveyed literature. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to identify and rank the energies of different possible spatial arrangements (conformers) of the molecule.

A theoretical investigation would likely explore the rotational barriers around the C-C bond connecting the carboxylic group to the benzene ring and the C-O bond of the hydroxyl group. The relative energies of the resulting conformers would indicate their relative populations at a given temperature. Key parameters that would be calculated include:

Dihedral Angles: The angles defining the orientation of the -COOH and -OH groups relative to the benzene ring.

Relative Energies: The energy difference between various conformers to determine the most stable (ground-state) conformation.

Without published research, no data tables on the conformational isomers and their relative stabilities can be provided.

Molecular Dynamics Simulations for Dynamic Behavior

There are no published molecular dynamics (MD) simulations specifically investigating the dynamic behavior of this compound. MD simulations could provide valuable insights into the molecule's flexibility, its interactions with solvent molecules, and its behavior in a condensed phase or in complex with other molecules.

A typical MD simulation study for this compound would involve:

Force Field Parameterization: Developing or validating a set of parameters that accurately describe the inter- and intramolecular forces of the molecule.

System Setup: Placing the molecule in a simulation box, often with a chosen solvent (e.g., water), to mimic experimental conditions.

Simulation Production: Running the simulation for a sufficient length of time to observe the dynamic evolution of the system.

Trajectory Analysis: Analyzing the simulation output to understand properties like root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize interactions with the solvent, and the time evolution of dihedral angles to study conformational dynamics.

As no such studies have been performed or published for this compound, no data or detailed research findings on its dynamic behavior can be presented.

Supramolecular Chemistry and Crystal Engineering with 2,3 Dibromo 5 Hydroxybenzoic Acid

Self-Assembly via Directed Hydrogen Bonding Interactions

Hydrogen bonds are the primary drivers for the self-assembly of 2,3-Dibromo-5-hydroxybenzoic acid. The presence of both strong hydrogen bond donors (-COOH and -OH) and acceptors (C=O and -OH) allows for the formation of robust and predictable patterns.

A ubiquitous and highly stable supramolecular synthon formed by carboxylic acids is the centrosymmetric dimer. In the case of substituted benzoic acids, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. This interaction is a highly reliable tool in crystal engineering. For instance, in the crystal structure of the related compound 3-bromo-2-hydroxybenzoic acid, molecules are connected into such centrosymmetric dimers. rsc.org Similarly, 3,5-dibromo-2-hydroxybenzoic acid aggregates to form hydrogen-bonded dimers via intermolecular O-H···O interactions. nih.gov

This dimerization effectively doubles the size of the molecule, which can influence physical properties like boiling point by increasing the effect of van der Waals forces between dimers. libretexts.org In apolar solvents, many benzoic acid derivatives exist predominantly as these hydrogen-bonded dimers. ucl.ac.uk

Table 1: Typical Hydrogen Bond Geometry for Carboxylic Acid Dimers in Substituted Benzoic Acids

| Interaction | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Note: Data is generalized from typical values for substituted benzoic acids.

Beyond the primary carboxylic acid dimer, the hydroxyl group introduces additional possibilities for hydrogen bonding. Intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the carboxyl group (either the carbonyl oxygen or the hydroxyl oxygen) of a neighboring molecule. In the crystal structure of 3-hydroxybenzoic acid's metastable form (Form II), the structure is defined by intermolecular hydrogen bond chains composed of alternating carboxylic acid and hydroxyl groups. ucl.ac.uk

The position of the hydroxyl group is critical. For instance, in 2-hydroxybenzoic acid, a strong intramolecular hydrogen bond forms between the adjacent hydroxyl and carboxylic acid groups. libretexts.orgnih.govchemistryguru.com.sg This can sometimes preclude these groups from participating as extensively in intermolecular interactions. In this compound, the hydroxyl group is not ortho to the carboxyl group, reducing the likelihood of strong intramolecular bonding and making it available for intermolecular connections, which are crucial for building extended networks.

Halogen Bonding Interactions in Crystal Packing

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the halogen atom along the axis of its covalent bond. acs.org In the case of this compound, the two bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on adjacent molecules.

Table 2: Relative Strength of Halogen Bonds

| Halogen Bond | Interaction Energy (kJ/mol) |

|---|---|

| C-Cl···O | 5.4 - 7.5 |

| C-Br···O | 9.0 - 12.1 |

Source: Estimated values for halobenzene interactions with N-methylacetamide. acs.org

Co-crystallization Strategies with Complementary Synthons

Co-crystallization is a powerful strategy to modify the physical properties of a compound by combining it with a second molecule, known as a co-former, in a single crystal lattice. The design of co-crystals relies on the use of robust and predictable intermolecular interactions, or synthons. For this compound, the carboxylic acid group is an excellent hydrogen bond donor that can form reliable synthons with complementary functional groups on co-formers.

A common strategy involves using co-formers containing pyridine (B92270) groups. The nitrogen atom of the pyridine is a good hydrogen bond acceptor and can interact with the carboxylic acid. This can result in either a co-crystal, where a neutral O-H···N hydrogen bond is formed, or a salt, where a proton is transferred from the acid to the base to form an O⁻···H-N⁺ ionic interaction. The outcome can often be predicted using the difference in pKa values (ΔpKa) between the base and the acid. rsc.orgresearchgate.net Generally, a ΔpKa greater than 2-3 favors salt formation, while a smaller value favors a co-crystal. rsc.org

Formation of Extended Molecular Architectures in the Solid State

The interplay of the various non-covalent interactions discussed above allows for the assembly of this compound molecules into higher-order, extended structures.

The formation of the robust carboxylic acid dimer often serves as the initial step in creating larger architectures. These dimeric units can then be linked together into one-dimensional (1D) chains or tapes through other interactions. In the case of 3,5-Dibromo-2-hydroxybenzoic acid, the molecules first form dimers, which are then assembled into zigzag molecular tapes through C-H···Br interactions and π–π stacking. nih.gov The stacking of the aromatic rings, with an interplanar separation of 3.42 Å, provides additional stabilization for this extended structure. nih.gov This demonstrates a hierarchical assembly process where strong, primary interactions define a core motif (the dimer) and weaker, secondary interactions guide the arrangement of these motifs into a larger architecture.

Table 3: Crystal Data for the Related Compound 3,5-Dibromo-2-hydroxybenzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄Br₂O₃ |

| Formula Weight | 295.92 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.770 (3) |

| b (Å) | 11.082 (3) |

| c (Å) | 14.879 (4) |

| β (°) | 105.606 (3) |

| Volume (ų) | 1710.4 (8) |

Source: Data for 3,5-Dibromo-2-hydroxybenzoic acid. nih.govyoutube.com

Two- and Three-Dimensional Networks

The construction of extended two- and three-dimensional supramolecular networks from molecular building blocks is a central theme in crystal engineering. The specific arrangement of functional groups on a molecule dictates the nature and directionality of intermolecular interactions, which in turn governs the dimensionality of the resulting architecture. In the case of substituted hydroxybenzoic acids, the interplay of strong hydrogen bonds from the carboxylic acid and hydroxyl groups, along with weaker interactions involving halogen substituents, provides a rich landscape for the formation of complex networks.

While detailed studies on the supramolecular assembly of this compound into two- or three-dimensional networks are not extensively documented, the behavior of its isomers, such as 3,5-dibromo-2-hydroxybenzoic acid, offers significant insights into the potential structural motifs. The analysis of these related structures allows for a predictive understanding of how this compound might self-assemble.

The primary interactions driving the formation of networks in these systems are hydrogen bonds. The carboxylic acid groups typically form robust, centrosymmetric dimers via O-H···O hydrogen bonds, creating a fundamental building block. These dimers can then be further interconnected through other interactions. The hydroxyl group can also participate in hydrogen bonding, either intramolecularly with the adjacent carboxyl group or intermolecularly, leading to the extension of the structure into higher dimensions.

The extension from one-dimensional chains or tapes to two- or three-dimensional networks requires the presence of linking interactions that are not collinear. The specific substitution pattern of this compound, with bromine atoms ortho and meta to the carboxylic acid, and a hydroxyl group also in a meta position, would likely lead to a complex interplay of these various intermolecular forces, potentially facilitating the formation of higher-dimensional structures.

To illustrate the types of structural parameters involved in the formation of networks in this class of compounds, the crystallographic data for 3,5-dibromo-2-hydroxybenzoic acid is presented below.

Table 1: Crystal Data and Structure Refinement for 3,5-Dibromo-2-hydroxybenzoic acid

| Parameter | Value |

| Empirical Formula | C₇H₄Br₂O₃ |

| Formula Weight | 295.92 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.770 (3) |

| b (Å) | 11.082 (3) |

| c (Å) | 14.879 (4) |

| β (°) | 105.606 (3) |

| Volume (ų) | 1710.4 (8) |

| Z | 8 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 2.298 g/cm³ |

| Absorption Coefficient (mm⁻¹) | 9.44 |

| Source: nih.govnist.gov |

The hydrogen bond geometry is critical for the formation of the primary structural motifs. The following table details the key hydrogen bond interactions observed in the crystal structure of 3,5-dibromo-2-hydroxybenzoic acid, which are fundamental to the assembly of the one-dimensional tapes and are expected to be influential in the network formation of related isomers.

Table 2: Hydrogen-Bond Geometry (Å, °) for 3,5-Dibromo-2-hydroxybenzoic acid

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1A···O2¹ | 0.82 | 1.87 | 2.652(4) | 159 |

| O4—H4A···O3² | 0.82 | 1.83 | 2.645(4) | 171 |

| C3—H3···Br2³ | 0.93 | 3.03 | 3.874(4) | 151 |

| C9—H9···Br1⁴ | 0.93 | 3.06 | 3.924(4) | 155 |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+2, -y, -z; (iii) x, -y+1/2, z-1/2; (iv) x, -y+1/2, z+1/2 | ||||

| Source: nih.govnist.gov |

Coordination Chemistry of 2,3 Dibromo 5 Hydroxybenzoic Acid As a Ligand

Metal Complex Formation with Transition and Main Group Metals

While specific studies on the metal complex formation of 2,3-Dibromo-5-hydroxybenzoic acid are not extensively documented, its behavior can be inferred from the well-established coordination chemistry of related hydroxybenzoic acids and their derivatives. The presence of both a carboxylate and a hydroxyl group allows for versatile binding to a wide range of metal ions, including transition metals and main group metals. The formation of these complexes is typically achieved through reactions in solution, often involving the deprotonation of the carboxylic acid and potentially the hydroxyl group to facilitate coordination.

Ligand Binding Modes of the Carboxyl and Hydroxyl Groups

The carboxyl group (–COOH) and the hydroxyl group (–OH) are the primary sites for metal coordination in this compound. Upon deprotonation, the carboxylate group (–COO⁻) can engage with metal centers in several distinct modes. researchgate.net These include monodentate, where only one oxygen atom binds to the metal; bidentate chelating, where both oxygen atoms coordinate to the same metal center forming a stable ring; and bidentate bridging, where the two oxygen atoms link two different metal centers. researchgate.netresearchgate.net The choice of binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. lu.se

The hydroxyl group, upon deprotonation to a phenolate (B1203915), can also act as a coordinating group. In many related structures, such as those formed with p-hydroxybenzoic acid, the phenolate oxygen participates in bridging between metal centers. nih.gov The combination of carboxylate and phenolate coordination can lead to the formation of polynuclear complexes and extended network structures. nih.govresearchgate.net

Table 1: Potential Coordination Modes of this compound

| Functional Group | Coordination Mode | Description |

|---|---|---|

| Carboxylate | Monodentate | One oxygen atom coordinates to a single metal ion. |

| Carboxylate | Bidentate Chelating | Both oxygen atoms coordinate to the same metal ion. |

| Carboxylate | Bidentate Bridging | Each oxygen atom coordinates to a different metal ion. researchgate.net |

Influence of Halogen Substituents on Coordination Properties

The presence of two bromine atoms on the aromatic ring is expected to significantly influence the coordination properties of this compound. Bromine is an electron-withdrawing group, which increases the acidity of both the carboxylic acid and the hydroxyl protons. This facilitates deprotonation and subsequent coordination to metal ions.

Structural Characterization of Metal-Organic Complexes

Based on studies of related compounds, such as 3,5-Dibromo-2-hydroxybenzoic acid nih.gov and various other substituted benzoic acids, sciensage.infoijsr.net the resulting structures can range from discrete mononuclear or dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The final architecture is dictated by the coordination preferences of the metal ion and the binding modes adopted by the ligand. For instance, the crystal structure of an isomer, 3,5-Dibromo-2-hydroxybenzoic acid, reveals a planar molecule that forms hydrogen-bonded dimers. nih.gov In the presence of metal ions, it is conceivable that this ligand would form intricate network structures.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound would be determined by the d-electron configuration of the transition metal ion and the geometry of the resulting complex. The interaction between the metal d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies. This splitting allows for electronic transitions between the d-orbitals, which often fall in the visible region of the electromagnetic spectrum, giving rise to colored complexes.

The magnetic properties of these complexes depend on the number of unpaired electrons. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. gcnayanangal.comyoutube.com The strength of the ligand field, influenced by the electronic nature of the coordinating atoms and the halogen substituents, can determine whether a high-spin or low-spin complex is formed for a given metal ion, which in turn dictates the number of unpaired electrons and the magnetic moment of the complex. researchgate.netnih.gov For example, high-spin complexes generally exhibit larger magnetic moments due to a greater number of unpaired electrons. youtube.com

Potential for Metal-Organic Framework (MOF) Assembly

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. unito.it this compound possesses key features that make it a promising candidate for the construction of MOFs. The presence of multiple coordinating groups (carboxylate and hydroxyl) allows for the formation of strong bonds with metal centers, leading to robust, extended networks. nih.govrsc.org

The rigid aromatic backbone of the ligand can help in the formation of well-defined porous structures. The bromine substituents can also play a role in tuning the properties of the resulting MOF, such as pore size and functionality, and could potentially be used for post-synthetic modification. alfa-chemistry.com The synthesis of MOFs using similar hydroxybenzoic acid linkers has been successfully demonstrated, often through solvothermal or hydrothermal methods where the components are heated in a sealed vessel. nih.govgoogle.comresearchgate.net These studies have shown that ligands with both carboxylic and hydroxyl groups can lead to the formation of three-dimensional frameworks with interesting properties and potential applications in areas such as gas storage and catalysis. nih.govrsc.orggoogle.com

Environmental Chemical Research Pertaining to Halogenated Hydroxybenzoic Acids

Pathways of Environmental Degradation and Transformation

Halogenated aromatic compounds are subject to various degradation processes in the environment that determine their persistence and potential impact. These pathways include biotic mechanisms, such as microbial metabolism, and abiotic processes, like photodegradation.

Microbial degradation is a crucial pathway for the breakdown of halogenated organic compounds. A key mechanism is reductive dehalogenation, where a halogen substituent is removed from the molecule and replaced with a hydrogen atom. This process is particularly significant for aromatic compounds under anaerobic conditions. nih.govmdpi.com

The process can occur through several mechanisms, including as a step in catabolic processes or as a form of respiration known as organohalide respiration, where the halogenated compound serves as a terminal electron acceptor. The enzymes responsible are broadly termed reductive dehalogenases. Research on denitrifying enrichment cultures derived from various soils and sediments has shown that bacteria can utilize halogenated benzoic acids as their sole source of carbon and energy. nih.gov These cultures were capable of degrading brominated and iodinated benzoic acids, with the metabolic activity being specific to the position of the halogen on the aromatic ring. nih.gov The complete removal of the halogen was observed, indicating that dehalogenation is a key step in the metabolic pathway. nih.gov

While these findings demonstrate the potential for microbial communities to degrade brominated benzoic acids, specific studies detailing the microbial metabolic reductive dehalogenation of 2,3-Dibromo-5-hydroxybenzoic acid are not extensively documented in the current scientific literature. The principles established for analogous compounds suggest that microbial consortia in anaerobic environments could potentially mediate its degradation.

Photodegradation represents a significant abiotic pathway for the transformation of chemical compounds in aquatic environments. This process involves the absorption of light energy, primarily ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. For halogenated aromatic compounds, the carbon-halogen bond is often susceptible to photolysis.

Studies on various brominated flame retardants, such as hexabromobenzene, reveal that the primary photodegradation process involves a nucleophilic reaction affecting the bromine atom on the benzene (B151609) ring. nih.gov This reaction preferentially removes the bromine substituents. The effectiveness of photodegradation is highly dependent on the wavelength of the light, with the UV spectrum (specifically 180–334 nm) being significantly more effective at inducing degradation than visible light. nih.gov Research on the parent compound, p-hydroxybenzoic acid, also confirms its susceptibility to decomposition by UV radiation. nih.goviaea.orgcapes.gov.br

For this compound, the expected photodegradation mechanism in aquatic systems would primarily involve photolytic debromination. The absorption of UV light would excite the molecule, leading to the cleavage of the carbon-bromine (C-Br) bonds. This would result in the formation of less-brominated hydroxybenzoic acid intermediates and, ultimately, could lead to the formation of 5-hydroxybenzoic acid before the aromatic ring itself is broken down. The rate and efficiency of this process would depend on factors such as water clarity, depth, pH, and the presence of other photosensitizing substances.

Role as Environmental Metabolites and Indicators

The presence and concentration of halogenated hydroxybenzoic acids and their transformation products in the environment can serve as indicators of specific contamination sources and biogeochemical processes. Their detection and study in organisms can reveal pathways of exposure and metabolic capabilities within an ecosystem.

The accurate detection and quantification of this compound in complex environmental matrices such as water, soil, and biological tissues require highly sensitive and selective analytical methods. The current standard for this type of analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). vu.edu.aunih.gov

The typical analytical workflow involves several key steps:

Sample Preparation: The initial step is to extract the target analyte from the sample matrix and concentrate it. This is commonly achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which effectively isolate organic acids from aqueous or solid samples. nih.govenv.go.jp

Chromatographic Separation: The extract is then injected into an HPLC system. A reversed-phase column, such as a C18 column, is typically used to separate this compound from other co-extracted compounds based on its polarity. A mobile phase gradient, often consisting of acidified water and an organic solvent like acetonitrile (B52724), is employed to achieve optimal separation. vu.edu.aunih.gov

Mass Spectrometric Detection: Detection is performed using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for acidic compounds. Tandem mass spectrometry (MS/MS) is used for its high selectivity, monitoring a specific fragmentation pattern (a multiple reaction monitoring, or MRM, transition) from the molecular ion to a characteristic product ion. mdpi.compsu.edu

Mass spectrometry provides crucial data for the identification of the compound based on its mass-to-charge ratio (m/z). Predicted collision cross section (CCS) values, which relate to the ion's shape and size, further aid in its identification.

Predicted Mass Spectrometric Properties for this compound

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

| [M-H]⁻ | 292.84544 | 142.2 |

| [M+H]⁺ | 294.86000 | 137.1 |

| [M+Na]⁺ | 316.84194 | 148.2 |

| Data sourced from computational predictions. CCS: Collision Cross Section. nih.gov |

When introduced into marine environments, this compound may be taken up by marine organisms. The extent to which it accumulates and is transformed is critical for understanding its ecological risk.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment and becomes concentrated in its tissues at a level higher than the surrounding medium. For organic compounds, bioaccumulation potential is often correlated with lipophilicity, measured as the octanol-water partition coefficient (log Kₒw). Studies on other halogenated compounds in fish have demonstrated significant bioaccumulation. nih.gov The Bioaccumulation Factor (BAF), which compares the concentration in the organism to that in the water, is a key metric.

Bioaccumulation Factors for Selected Halogenated Compounds in Fish

| Compound Class/Name | Representative Compound | Log BAF Range |

| Polybrominated Diphenyl Ethers (PBDEs) | Various congeners | 5.0 - 7.4 |

| Decabromodiphenyl Ethane (DBDPE) | DBDPE | 6.1 - 7.1 |

| Tetrabromobisphenol A (TBBPA) | TBBPA | 2.6 - 4.6 |

| Hexabromocyclododecanes (HBCDs) | Various isomers | 4.8 - 7.7 |

| Data from a study on fish from the Dongjiang River, indicating that many halogenated flame retardants are bioaccumulative (log BAF > 3.7). nih.gov |

Biotransformation refers to the metabolic conversion of foreign chemicals (xenobiotics) within an organism. Fish and other marine organisms possess enzyme systems, such as cytochrome P-450 monooxygenases, capable of metabolizing aromatic compounds. nih.govepa.gov These phase I reactions can introduce functional groups (like hydroxylation), while phase II reactions conjugate the molecule to increase its water solubility and facilitate excretion. epa.gov The rate and pathways of biotransformation are highly variable among species and can significantly influence the degree of bioaccumulation. nih.govnih.gov

While direct experimental data on the bioaccumulation and biotransformation of this compound in marine organisms are limited, its chemical structure as a halogenated aromatic acid suggests it has the potential to be both bioaccumulated and metabolized. The balance of these processes would determine its ultimate fate and residence time in marine food webs.

Emerging Applications and Research Directions for 2,3 Dibromo 5 Hydroxybenzoic Acid Scaffolds

Precursors for Advanced Organic Materials Synthesis

The multifunctionality of the 2,3-dibromo-5-hydroxybenzoic acid scaffold makes it a promising precursor for the development of advanced organic materials. The carboxylic acid and hydroxyl groups can participate in polymerization and condensation reactions, while the bromine atoms can be utilized for cross-coupling reactions to introduce further functionalities.

One area of potential is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid and hydroxyl groups of this compound could act as binding sites for metal centers, forming robust, porous frameworks. While research on p-hydroxybenzoic acid has demonstrated its utility in creating three-dimensional MOFs for applications like catalysis, the introduction of bromine atoms in the 2 and 3 positions could significantly modify the resulting MOF's properties. rsc.orgnih.gov These modifications could include altering the pore size and shape, enhancing the framework's stability, and introducing new catalytic sites. The bromine atoms could also serve as handles for post-synthetic modification, allowing for the precise tuning of the MOF's properties for specific applications such as gas storage and separation.

Another promising avenue is the development of novel liquid crystals . Bent-shaped molecules, often based on substituted benzoic acid cores, are known to exhibit unique liquid crystalline phases. researchgate.net The specific geometry and polarity imparted by the hydroxyl and dibromo substitution pattern on the benzoic acid core could lead to the formation of new mesophases with interesting optical and electronic properties. Research on other substituted hydroxybenzoic acids has shown that variations in the substitution pattern can significantly influence the mesomorphic behavior of the resulting materials.

The presence of bromine atoms also opens up possibilities for the synthesis of functional polymers . Through reactions like Suzuki or Sonogashira coupling, the bromine atoms can be replaced with a variety of organic groups, allowing for the creation of polymers with tailored electronic and photophysical properties. This approach could lead to the development of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Role of this compound | Key Functional Groups Involved | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Carboxylic acid, Hydroxyl group | Porosity, Catalysis, Gas Storage, Separation |

| Liquid Crystals | Core Mesogenic Unit | Benzoic acid core, Substituent pattern | Novel Mesophases, Electro-optical devices |

| Functional Polymers | Monomer | Bromine atoms, Carboxylic acid, Hydroxyl group | Tunable electronic and optical properties for OLEDs and OPVs |

Intermediates in the Development of Fine Chemicals

The this compound scaffold is a versatile intermediate for the synthesis of a wide range of fine chemicals, including those with applications in the pharmaceutical and agrochemical industries. The strategic placement of the functional groups allows for selective transformations to build molecular complexity.

In the realm of pharmaceutical intermediates , derivatives of hydroxybenzoic acid are widely recognized for their biological activities. nih.govglobalresearchonline.net For instance, various substituted benzoic acids have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. rasayanjournal.co.innih.govresearchgate.net The specific substitution pattern of this compound could lead to the discovery of novel bioactive compounds. The bromine atoms can be crucial for modulating the lipophilicity and metabolic stability of a drug candidate, potentially enhancing its efficacy.

The synthesis of agrochemicals represents another area where this compound could serve as a valuable precursor. Halogenated aromatic compounds are a common feature in many herbicides, fungicides, and insecticides. rsc.org The bromine atoms on the this compound scaffold can be key to the biological activity of the final product.

Furthermore, this compound can be used in the synthesis of specialized dyes and pigments . The electronic properties of the aromatic ring can be tuned by modifying the functional groups, leading to compounds with specific absorption and emission characteristics.

Table 2: Potential Fine Chemical Intermediates Derived from this compound

| Target Fine Chemical Class | Synthetic Transformation | Key Functional Groups Utilized | Potential Application Area |

| Pharmaceutical Scaffolds | Cross-coupling, Esterification, Etherification | Bromine atoms, Carboxylic acid, Hydroxyl group | Drug Discovery |

| Agrochemicals | Derivatization of the aromatic ring | Bromine atoms, Hydroxyl group | Crop Protection |

| Dyes and Pigments | Azo coupling, Condensation reactions | Aromatic ring, Hydroxyl group | Colorants |

Design and Synthesis of Activity-Based Probes for Bioimaging Research

The development of molecular probes for bioimaging is a rapidly advancing field, and the this compound scaffold offers intriguing possibilities for the design of novel activity-based probes. These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its activity.

A key feature in the design of such probes is the incorporation of a "warhead" that can react with a nucleophilic residue in the enzyme's active site. The electronic properties of the dibrominated and hydroxylated aromatic ring could be leveraged to design a reactive center. Furthermore, the scaffold can be functionalized with a reporter group, such as a fluorophore, to enable detection.